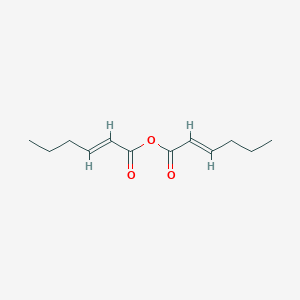

2-Hexenoic anhydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hexenoic anhydride is a chemical compound characterized by its colorless liquid form and pungent odor. It is soluble in organic solvents such as ether and chloroform. This compound is known for its instability and tendency to undergo hydrolysis reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hexenoic anhydride can be synthesized through the reaction of an acid chloride with the sodium salt of a carboxylic acid. This process involves nucleophilic acyl substitution, where the acid chloride reacts with the carboxylate anion to form the anhydride . Another method involves the direct synthesis of symmetrical carboxylic anhydrides from carboxylic acids using triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves the dehydration of carboxylic acids. This can be achieved by removing one equivalent of water from two equivalents of the organic acid in a dehydration reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hexenoic anhydride undergoes various chemical reactions, including hydrolysis, nucleophilic acyl substitution, and reduction.

Common Reagents and Conditions:

Hydrolysis: Reacts with water to form carboxylic acids.

Nucleophilic Acyl Substitution: Reacts with alcohols to form esters and with amines to form amides.

Reduction: Can be reduced to primary alcohols by hydride reduction.

Major Products Formed:

Hydrolysis: Carboxylic acids

Nucleophilic Acyl Substitution: Esters and amides

Reduction: Primary alcohols

Applications De Recherche Scientifique

Industrial Applications

1. Synthesis of Esters

2-Hexenoic anhydride is utilized in the synthesis of esters, which are important in the production of fragrances, flavorings, and plasticizers. The reaction often involves the esterification of alcohols with hexanoic anhydride to produce various esters with desirable properties for specific applications .

2. Polymer Chemistry

In polymer chemistry, this compound serves as a monomer or a crosslinking agent in the synthesis of polyesters and polyamides. Its incorporation can enhance the thermal stability and mechanical properties of the resulting polymers, making them suitable for high-performance applications .

3. Coatings and Adhesives

The compound is also used in formulating coatings and adhesives due to its reactivity and ability to improve adhesion properties. It can be involved in creating durable finishes that are resistant to environmental degradation .

Biological Applications

1. Drug Delivery Systems

Recent studies have explored the use of this compound in developing drug delivery systems, particularly for prodrugs. For instance, it has been used to create hexanoyl-modified chitosan that enhances the solubility and bioavailability of certain drugs .

2. Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antimicrobial agents. This application is particularly relevant in medical and agricultural fields .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Hexenoic anhydride involves nucleophilic acyl substitution reactions. The compound’s reactivity is primarily due to the presence of an electronegative substituent that acts as a leaving group during these reactions . This allows for the formation of various derivatives, such as esters and amides, through the interaction with nucleophiles like alcohols and amines .

Comparaison Avec Des Composés Similaires

- Acetic Anhydride

- Benzoic Anhydride

- Hexanoic Anhydride

Comparison: 2-Hexenoic anhydride is unique due to its unsaturated structure, which includes a double bond. This feature distinguishes it from other anhydrides like acetic anhydride and benzoic anhydride, which are saturated. The presence of the double bond in this compound can influence its reactivity and the types of reactions it undergoes .

Activité Biologique

2-Hexenoic anhydride, a derivative of hexanoic acid, has garnered interest in various biological and chemical applications. This article delves into its biological activity, highlighting its mechanisms, effects on cellular processes, and potential therapeutic uses.

- Chemical Formula : C₆H₁₀O₂

- Molecular Weight : 114.14 g/mol

- CAS Number : 2051-49-2

This compound is characterized by its unsaturated structure, which contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties : It exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. This property is particularly relevant in food preservation and pharmaceutical applications.

- Cellular Effects : Research indicates that this compound influences several cellular processes such as apoptosis, cell cycle regulation, and inflammation pathways.

-

Antimicrobial Activity :

- Inhibition of Bacterial Growth : Studies have shown that this compound can disrupt bacterial cell membranes, leading to cell lysis. This mechanism is crucial for its use as a preservative in food products.

- Fungal Inhibition : Its efficacy against fungal strains suggests potential applications in antifungal treatments.

-

Apoptosis Induction :

- The compound has been observed to activate apoptotic pathways in cancer cell lines, promoting cell death through mitochondrial pathways. This suggests a potential role in cancer therapy.

-

Inflammatory Response Modulation :

- This compound may modulate inflammatory responses by influencing cytokine production and signaling pathways such as NF-κB and MAPK/ERK pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common foodborne pathogens. Results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound, demonstrating its potential as a natural preservative.

| Pathogen | Control Count (CFU/ml) | Treated Count (CFU/ml) | Reduction (%) |

|---|---|---|---|

| E. coli | 1.5 x 10^6 | 3.0 x 10^4 | 98 |

| Salmonella spp. | 1.2 x 10^6 | 5.0 x 10^3 | 99 |

| Listeria monocytogenes | 8.0 x 10^5 | 1.0 x 10^3 | 99.875 |

Case Study 2: Apoptosis in Cancer Cells

In vitro studies on human breast cancer cells revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers (caspase activation and PARP cleavage). This suggests its potential utility in oncological therapies.

Research Findings

Recent research has expanded on the understanding of the biological activity of this compound:

- Cytotoxicity Studies : In various cancer cell lines, it has been shown to induce cytotoxic effects at micromolar concentrations.

- Mechanistic Insights : Investigations into signaling pathways indicate that the compound may act through multiple targets, enhancing its therapeutic potential.

Propriétés

Numéro CAS |

14316-60-0 |

|---|---|

Formule moléculaire |

C12H18O3 |

Poids moléculaire |

210.27 g/mol |

Nom IUPAC |

hex-2-enoyl hex-2-enoate |

InChI |

InChI=1S/C12H18O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h7-10H,3-6H2,1-2H3 |

Clé InChI |

LCZFHJDUNXXOHE-UHFFFAOYSA-N |

SMILES |

CCCC=CC(=O)OC(=O)C=CCCC |

SMILES canonique |

CCCC=CC(=O)OC(=O)C=CCCC |

Synonymes |

2-HEXENOIC ANHYDRIDE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.